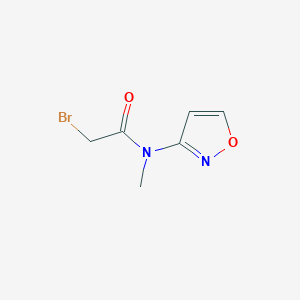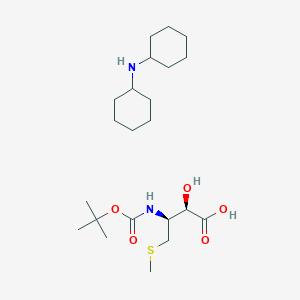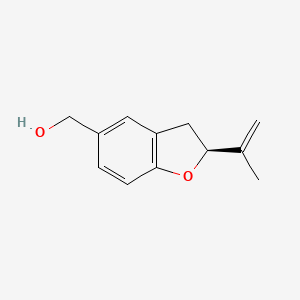![molecular formula C26H20N2O3 B15211824 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- CAS No. 105192-47-0](/img/structure/B15211824.png)
8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis-: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- typically involves the condensation of 8-quinolinol with a methoxyphenyl derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial properties.
5,7-Dichloro-8-quinolinol: Used as an antifungal agent.
7-Hydroxyquinoline: Exhibits similar chemical properties but with different biological activities
Uniqueness: 8-Quinolinol, 7,7’-[(4-methoxyphenyl)methylene]bis- is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications .
Propriétés
Numéro CAS |
105192-47-0 |
|---|---|
Formule moléculaire |
C26H20N2O3 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
7-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C26H20N2O3/c1-31-19-10-6-16(7-11-19)22(20-12-8-17-4-2-14-27-23(17)25(20)29)21-13-9-18-5-3-15-28-24(18)26(21)30/h2-15,22,29-30H,1H3 |
Clé InChI |
LKFGYSASEUQZFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C5=C(C=CC=N5)C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


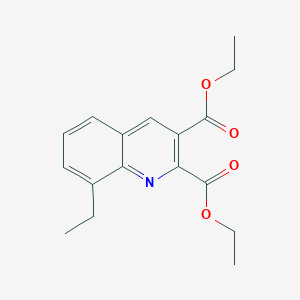
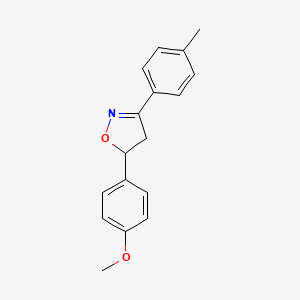
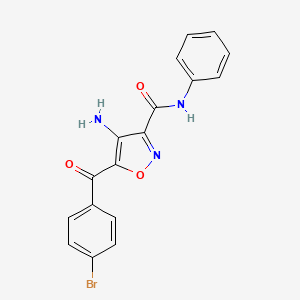
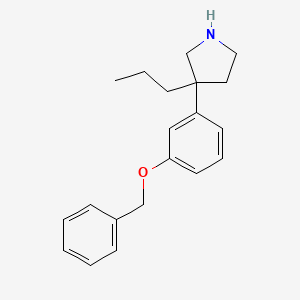
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
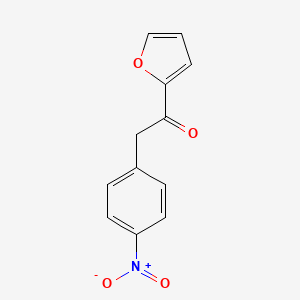
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
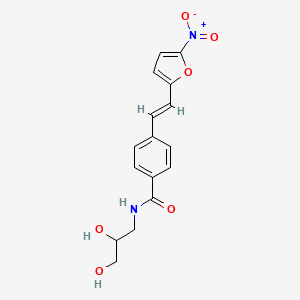
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
